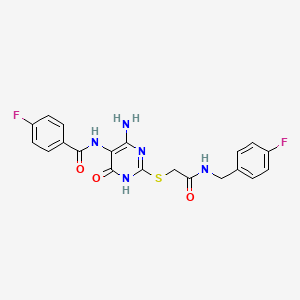

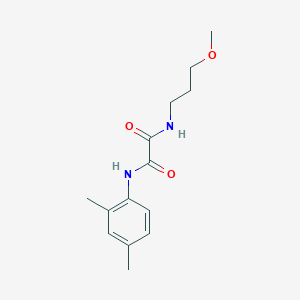

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a dihydropyrimidinyl core, a thioether linkage, and fluorobenzamide moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemical behavior and potential applications of structurally related compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which involves radical generation and benzylic radical addition . Similarly, the synthesis of the related compound "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide" includes condensation reactions and chlorination steps . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl core and benzamide groups in its structure.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for a chlorothienopyrimidinyl benzamide derivative . Density functional theory (DFT) calculations can also provide insights into the optimized geometric bond lengths and angles, which can be compared with experimental data to confirm the structure . The compound of interest may exhibit similar structural features, which could be analyzed using these methods.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For instance, the reactivity of N-fluorobenzamides in cycloaddition reactions and the transformation of naphthalic anhydrides into naphthalimides suggest that the fluorobenzamide portions of the compound may also participate in similar reactions. Additionally, the reactivity of nitroso derivatives in forming intermolecular hydrogen bonds could be relevant to the analysis of the compound's chemical behavior, given its potential for forming hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, fluorescence, and reactivity towards other molecules, are crucial for its potential applications. The fluorescent properties of naphthalic anhydrides and naphthalimides indicate that the compound might also exhibit fluorescence due to its aromatic components. The interaction of fluoregenic reagents with amino acids and amines suggests that the amino groups in the compound could be analyzed using similar methods. Furthermore, the cytotoxicity of related compounds implies that the compound could also be evaluated for potential anticancer activity.

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Properties The synthesis of fluorobenzamides, including compounds similar to N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide, has been explored through microwave-induced methods. These compounds have shown promising antimicrobial properties. Specifically, the presence of a fluorine atom at the 4th position of the benzoyl group in the final compounds has been essential for enhancing antimicrobial activity against various bacterial strains and fungi, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013).

Radiochemical Synthesis for Biomedical Imaging Another application involves the automated radiochemical synthesis of compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, which are used as prosthetic groups for radiolabeling peptides and proteins in biomedical imaging. This specific compound, through its synthesis process, demonstrates the potential for enhancing diagnostic imaging techniques, particularly in identifying and tracking disease states within the body (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Metabolism and Disposition in Drug Discovery In drug discovery, the metabolism and disposition of fluorobenzamide derivatives have been closely studied using 19F-NMR spectroscopy. These studies have supported the selection of candidates for further development by detailing the metabolic fate and excretion balance in preclinical models. Such research aids in the design of compounds with optimal pharmacokinetic profiles for therapeutic use (Monteagudo et al., 2007).

Development of Anticancer Agents Research into novel anticancer agents has led to the discovery of compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), highlighting the therapeutic potential of fluorobenzamide derivatives in cancer treatment. These compounds exhibit significant in vitro and in vivo efficacy by targeting specific cellular processes, such as the inhibition of kinesin spindle protein, leading to cancer cell death (Theoclitou et al., 2011).

Synthesis and Anti-inflammatory Activity Further, the synthesis of novel aromatic polyimides incorporating similar structural motifs demonstrates the broad applicability of fluorobenzamide derivatives beyond the pharmaceutical domain, including materials science. These polymers exhibit high thermal stability and solubility, characteristics valuable for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it might be further developed as a drug. Alternatively, if the compound has unique chemical reactivity, it might be used as a building block in synthetic chemistry .

properties

IUPAC Name |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O3S/c21-13-5-1-11(2-6-13)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)12-3-7-14(22)8-4-12/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHBOYDFXFGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

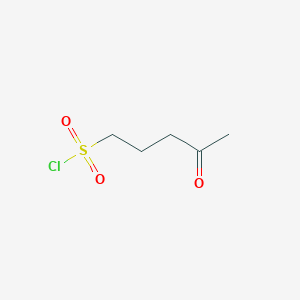

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)

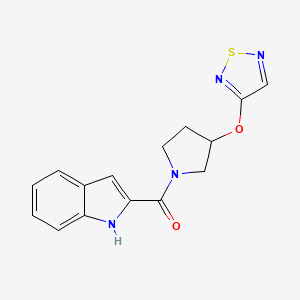

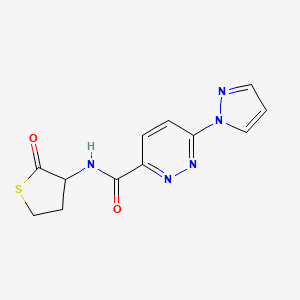

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)